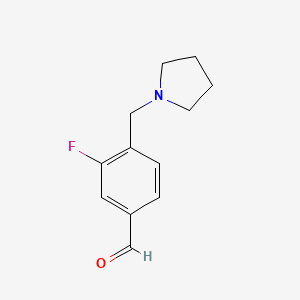

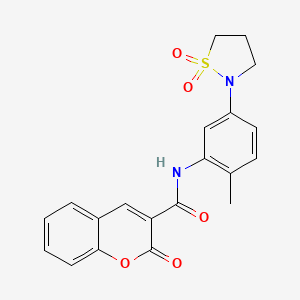

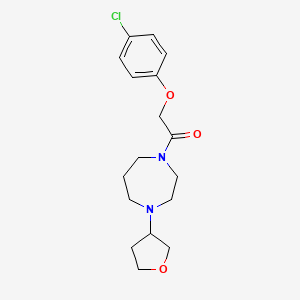

![molecular formula C19H16N4O5S B2548613 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide CAS No. 899757-68-7](/img/structure/B2548613.png)

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest due to their potential applications in various fields. In the first paper, a novel pyrazole derivative is synthesized and characterized through a series of analytical techniques including elemental analysis, FT-IR, NMR, MS, UV-visible spectra, and single crystal X-ray diffraction studies. The compound, with a molecular formula of C16H15N3O3S, crystallizes in the triclinic crystal system and exhibits a twisted conformation between the pyrazole and thiophene rings, as indicated by a dihedral angle of 65.84(1)°. The synthesis process is not detailed, but the characterization suggests a complex structure with multiple interactions, including hydrogen bonds and π-π stacking, contributing to the crystal packing .

In the second paper, a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives is presented. This method involves a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. The process is carried out under specific conditions, including the presence of catalytic amounts of PdI2, KI, and a solvent of N,N-dimethylacetamide (DMA), at temperatures of 80-100 degrees Celsius and under a pressurized mixture of CO-air. The reaction is noted for its stereoselectivity, favoring the Z isomers, which was confirmed by X-ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of the pyrazole derivative in the first paper is confirmed by X-ray diffraction to adopt an E-form and an envelope conformation on the C7 atom. The crystal and molecular structure is further stabilized by intermolecular hydrogen bonds, forming a three-dimensional supramolecular self-assembly. The compound also features intramolecular hydrogen bonds and π-π stacking interactions, which are significant for the crystal packing. Hirshfeld surface analysis and 2D fingerprint plots are utilized to visualize and quantify the intermolecular interactions on the molecular surface .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compounds in both papers are complex and involve multiple steps. The first paper does not detail the synthesis reaction, but the characterization implies a well-orchestrated series of reactions to achieve the final structure. The second paper describes a tandem reaction process that includes oxidative aminocarbonylation of the triple bond followed by intramolecular conjugate addition, which is catalyzed by palladium and demonstrates significant stereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are explored through various analyses. The first paper discusses the thermal decomposition of the compound using thermogravimetric analysis, indicating its stability under certain conditions. The electronic structures are optimized and calculated using ab-initio methods, and the structural parameters are compared with experimental data. The compound's electrophilic and nucleophilic regions are identified through Mulliken atomic charges and molecular electrostatic potential calculations. Additionally, the nonlinear optical properties are discussed based on polarizability and hyperpolarizability values .

The second paper does not provide detailed information on the physical and chemical properties of the synthesized compounds, but the stereoselectivity of the reaction and the configuration of the double bonds in the major stereoisomers are highlighted, which can have implications on the compounds' reactivity and interactions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives have been synthesized through multi-component cyclo-condensation reactions. These compounds were evaluated for their antibacterial, antifungal, and anti-inflammatory activities, showcasing the potential of such chemical structures in therapeutic applications (Kendre, Landge, & Bhusare, 2015).

Anticancer and Antioxidant Activity

- A series of novel derivatives exhibited significant antioxidant and anticancer activities, highlighting the therapeutic potential of such compounds in treating various diseases. Notably, some derivatives showed greater antioxidant activity than ascorbic acid and demonstrated cytotoxic effects against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Immunomodulating Activity

- Condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides were synthesized and evaluated for their immunomodulating activity, indicating their potential in enhancing macrophage cytotoxicity and stimulating antibacterial defenses in mice (Doria et al., 1991).

Antimicrobial Activity

- The synthesis and evaluation of new pyrazoline and pyrazole derivatives for their antibacterial and antifungal activities have been conducted, demonstrating the potential of such compounds in developing new antimicrobial agents (Hassan, 2013).

Anti-Inflammatory, Analgesic, and Antipyretic Activities

- N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides were synthesized and showed platelet antiaggregating activity superior or comparable to acetylsalicylic acid, alongside moderate anti-inflammatory, analgesic, and antipyretic activities in animal models (Menozzi et al., 1993).

Eigenschaften

IUPAC Name |

N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O5S/c24-17(20-16-12-18(25)23(21-16)13-6-2-1-3-7-13)10-11-22-19(26)14-8-4-5-9-15(14)29(22,27)28/h1-9H,10-12H2,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZABRXUUTUBFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=CC=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

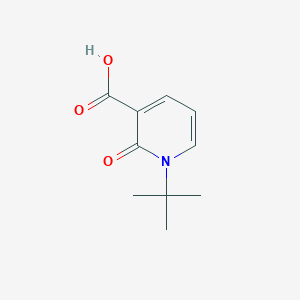

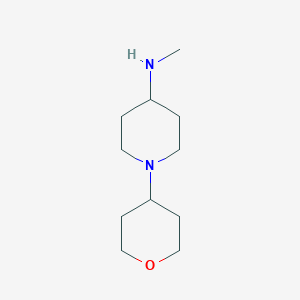

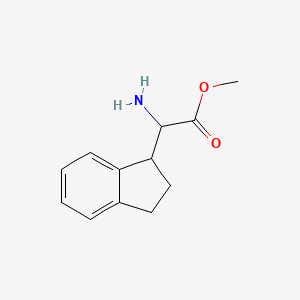

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B2548533.png)

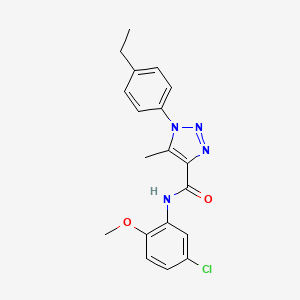

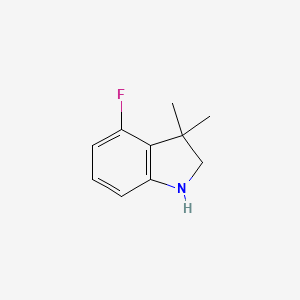

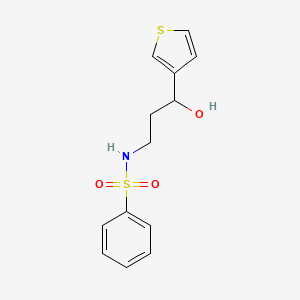

![N,N-Dimethyl-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2548541.png)